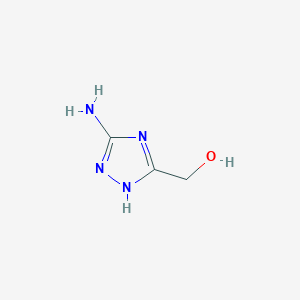

(5-amino-1H-1,2,4-triazol-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWSMVWRGAFPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950001 | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63870-39-3, 27277-03-8 | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27277-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol (CAS Number: 27277-03-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-amino-1H-1,2,4-triazol-3-yl)methanol, CAS number 27277-03-8, is a heterocyclic compound belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities exhibited by its derivatives, including antifungal, antibacterial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible experimental protocol for its synthesis based on established methods for related compounds, and a discussion of its potential biological significance. The information is presented to support researchers and drug development professionals in their exploration of this and related molecules.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 27277-03-8 | [1] |

| Molecular Formula | C₃H₆N₄O | [1] |

| Molecular Weight | 114.11 g/mol | [1] |

| IUPAC Name | This compound | [] |

| SMILES | C(C1=NC(=NN1)N)O | [] |

| InChI Key | WQWSMVWRGAFPJX-UHFFFAOYSA-N | [] |

| Appearance | White to off-white powder (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 461.3 ± 47.0 °C at 760 mmHg (predicted) | - |

| Density | 1.6 ± 0.1 g/cm³ (predicted) | - |

| Flash Point | 232.8 ± 29.3 °C (predicted) | - |

| Refractive Index | 1.713 (predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (predicted) | - |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Materials:

-

Aminoguanidine bicarbonate

-

Glycolic acid

-

Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

-

Microwave synthesizer

-

Standard laboratory glassware

-

Reagents for purification (e.g., ethyl acetate, hexane, silica gel)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine aminoguanidine bicarbonate (1.0 eq) and glycolic acid (1.1 eq).

-

Solvent Addition: Add a minimal amount of DMF to create a slurry.

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a temperature between 150-180 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FTIR spectroscopy.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively reported. However, the 5-amino-1,2,4-triazole scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly as antifungal agents and enzyme inhibitors.[4][5][6][7]

3.1. Antifungal Activity

Many 1,2,4-triazole derivatives, such as fluconazole and itraconazole, function as potent antifungal agents by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. It is plausible that this compound or its derivatives could exhibit similar antifungal activity.

Caption: Representative pathway of fungal ergosterol biosynthesis inhibition by 1,2,4-triazole derivatives.

3.2. Enzyme Inhibition

The 1,2,4-triazole nucleus is also found in inhibitors of other enzymes, such as 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, inflammatory mediators.[8] The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors and coordinate with metal ions in the active sites of metalloenzymes.

Experimental Workflow for Antimicrobial Screening

Given the potential of 1,2,4-triazole derivatives as antimicrobial agents, a standard workflow for preliminary screening is presented below.

Caption: General experimental workflow for antimicrobial screening.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural features, shared with a class of well-established bioactive molecules, suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. The provided physicochemical data and proposed synthetic protocol offer a starting point for researchers interested in exploring the properties and applications of this compound. Further studies are warranted to elucidate its specific biological activities and potential mechanisms of action.

References

- 1. scbt.com [scbt.com]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical Properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an amino and a hydroxymethyl group. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active compounds. Triazole derivatives are known to exhibit a variety of pharmacological activities, including antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with proposed experimental protocols for its synthesis and characterization, to support further research and development efforts.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be verified through empirical testing.

| Property | Value | Source |

| CAS Number | 27277-03-8 | Commercial Suppliers[1] |

| Molecular Formula | C₃H₆N₄O | Commercial Suppliers[1] |

| Molecular Weight | 114.11 g/mol | Commercial Suppliers[1] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not experimentally determined | - |

| Boiling Point (Predicted) | 461.3 ± 47.0 °C | ChemicalBook |

| Density (Predicted) | 1.623 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 11.14 ± 0.40 | ChemicalBook |

| Solubility | Soluble in water, methanol, ethanol, acetonitrile, and chloroform. Negligible in ethyl acetate. | Wikipedia[] |

| SMILES | C(C1=NC(=NN1)N)O | BOC Sciences[3] |

| InChI | InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | BOC Sciences[3] |

Note: The melting point for the related compound, 5-Amino-1H-[3][4][5]-triazole-3-carboxylic acid methyl ester, is reported as 218-222 °C. This may serve as a reference point, but the actual melting point of this compound is expected to differ.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Preparation of the Precursor: The starting material, 5-amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester, can be synthesized according to established literature procedures.

-

Reduction Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 5-amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization:

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H, N-H, and C-N bonds.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared with any available literature values.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 1,2,4-triazole derivatives is known for a wide range of pharmacological effects. The parent compound, 3-amino-1,2,4-triazole, has been shown to be an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa.[6] This suggests that this compound could potentially interact with similar biological targets.

Furthermore, other 1,2,4-triazole derivatives have been investigated for their antifungal, antimicrobial, and antiradical activities. The presence of the amino and hydroxymethyl groups on the triazole ring of the target compound may modulate its biological activity and selectivity.

A logical workflow for investigating the biological activity of this compound is outlined below:

Caption: Workflow for investigating the biological activity of the compound.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide provides a summary of its known physical properties and proposes a synthetic route and characterization methods. Further research is warranted to determine its precise biological activities and to explore its potential as a lead compound for drug discovery. The provided workflow offers a systematic approach for future studies in this area.

References

- 1. scbt.com [scbt.com]

- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]

- 6. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines a plausible experimental protocol for its synthesis and presents key data in a structured format.

Chemical Structure and Properties

This compound is a five-membered aromatic ring system containing three nitrogen atoms and substituted with an amino group and a hydroxymethyl group. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 27277-03-8[1][2] |

| Molecular Formula | C₃H₆N₄O[1][2] |

| Molecular Weight | 114.11 g/mol [1] |

| SMILES | C(C1=NC(=NN1)N)O |

| InChI Key | WQWSMVWRGAFPJX-UHFFFAOYSA-N |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) and water (predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization reaction of aminoguanidine bicarbonate with glycolic acid. This reaction is a common method for the formation of 3,5-disubstituted 1,2,4-triazoles. A plausible experimental protocol, adapted from general methods for the synthesis of similar compounds, is provided below.[3]

Experimental Protocol: Synthesis via Microwave Irradiation

This protocol describes a potential method for the synthesis of this compound using microwave-assisted organic synthesis, which often leads to shorter reaction times and higher yields compared to conventional heating.

Materials:

-

Aminoguanidine bicarbonate

-

Glycolic acid

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Ethyl acetate

-

Deionized water

-

Microwave synthesis vials (10 mL)

-

Microwave synthesizer

Procedure:

-

Preparation of Aminoguanidine Hydrochloride: In a fume hood, to a 10 mL microwave process vial, add aminoguanidine bicarbonate (1.36 g, 10 mmol). Carefully add concentrated hydrochloric acid (1.25 mL of a 37% solution, 15 mmol) dropwise while stirring. Continue stirring for 1 hour at room temperature to allow for the complete evolution of carbon dioxide. Evaporate the water under reduced pressure to obtain dry aminoguanidine hydrochloride.

-

Reaction Setup: To the vial containing the dried aminoguanidine hydrochloride, add glycolic acid (0.91 g, 12 mmol). Seal the vial with a cap.

-

Microwave Irradiation: Place the sealed vial into the cavity of a monomode microwave reactor. Irradiate the mixture at 180°C for 3 hours.[3]

-

Work-up and Isolation: After the reaction is complete and the vial has cooled to room temperature, carefully open the vial. Neutralize the reaction mixture to a pH of approximately 8 by the dropwise addition of a 10% aqueous sodium hydroxide solution.

-

Extraction: Evaporate the water from the neutralized mixture under reduced pressure. Extract the resulting solid residue with hot ethyl acetate (3 x 20 mL).

-

Purification: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Logical Workflow for Synthesis

The synthesis of this compound involves a straightforward two-step process, which can be visualized as a logical workflow.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or the signaling pathways in which this compound is directly involved. While the 1,2,4-triazole scaffold is present in many biologically active compounds, including antifungal and anticancer agents, the specific effects of this particular molecule have not been extensively characterized in the scientific literature.[4][5] Its commercial availability for proteomics research suggests a potential role as a tool compound, possibly as a linker or a fragment in the design of chemical probes to study protein function and interactions.[] Further research is required to elucidate its mechanism of action and potential therapeutic applications.

Applications in Drug Development and Research

Given its structure, this compound serves as a valuable building block in medicinal chemistry and drug discovery. The presence of three key functional groups—a primary amine, a secondary amine within the triazole ring, and a primary alcohol—provides multiple points for chemical modification and conjugation.

Potential Research Applications:

-

Fragment-Based Drug Discovery: It can be used as a fragment for screening against various biological targets to identify novel hit compounds.

-

Linker Chemistry: The bifunctional nature of the molecule makes it suitable for use as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted therapies.

-

Synthesis of Novel Derivatives: It can serve as a starting material for the synthesis of a library of more complex 1,2,4-triazole derivatives to explore structure-activity relationships (SAR).

The logical relationship for its application in early-stage drug discovery is illustrated in the following diagram.

Caption: Application of the compound in drug discovery.

This technical guide provides a foundational understanding of this compound. As research progresses, a more detailed picture of its biological functions and potential applications is anticipated to emerge.

References

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for (5-amino-1H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄O | [][2][3][4][5] |

| Molecular Weight | 114.11 g/mol | [][2][3][6] |

| CAS Number | 27277-03-8 | [][2][3][4][5] |

Further Research and Development Context

While the molecular weight and formula are foundational, a comprehensive understanding of this compound for drug development necessitates further experimental data. This would typically include, but is not limited to:

-

Solubility: Determination in various aqueous and organic solvents.

-

pKa: Measurement of acidic and basic dissociation constants.

-

LogP/LogD: Assessment of lipophilicity.

-

In vitro metabolism: Studies to identify major metabolic pathways.

-

Pharmacokinetics: In vivo studies to understand absorption, distribution, metabolism, and excretion (ADME).

-

Pharmacodynamics: Elucidation of the mechanism of action and biological targets.

Detailed experimental protocols for these investigations would be required for a full technical whitepaper.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the initial characterization of a novel chemical entity in a drug discovery program.

References

(5-amino-1H-1,2,4-triazol-3-yl)methanol IUPAC name

An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the this compound scaffold. This core structure is a key building block in medicinal chemistry, demonstrating a wide range of biological activities. This document details key physicochemical data, representative experimental protocols for the synthesis of derivatives, and conceptual diagrams of relevant biological pathways and synthetic workflows.

IUPAC Name and Chemical Properties

The compound with the CAS Number 27277-03-8 is identified by the IUPAC name This compound .[][2][3][4][5] It is important to note that the 1,2,4-triazole ring exhibits annular prototropic tautomerism, meaning the proton on the nitrogen can migrate between positions, leading to an equilibrium between the 3- and 5-substituted forms. For this reason, the compound may also be referred to as (3-amino-1H-1,2,4-triazol-5-yl)methanol.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 27277-03-8 | [][2][4] |

| Molecular Formula | C₃H₆N₄O | [][2][4] |

| Molecular Weight | 114.11 g/mol | [][2][4] |

| SMILES | C(C1=NC(=NN1)N)O | [] |

| InChI | InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | [] |

| Purity | ≥95% (Commercially available) | [4] |

Spectroscopic Data

Full spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for (5-amino-1H-[6][7][8]triazol-3-yl)-methanol from specialized chemical databases.[8][9] This data is crucial for structural confirmation and purity analysis.

Synthesis of Derivatives: Experimental Protocols

The 3(5)-amino-1,2,4-triazole core is a versatile synthon for creating a library of derivatives. A well-documented, efficient microwave-assisted method has been developed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[6][7] This synthesis employs two complementary pathways depending on the nucleophilicity of the amine used.[7]

General Materials

The primary starting materials for these syntheses are succinic anhydride, aminoguanidine hydrochloride, and a variety of primary or secondary amines.[7]

Pathway A: For Aliphatic Amines via N-guanidinosuccinimide

This pathway is effective for more nucleophilic aliphatic amines.[7] It involves a one-pot reaction where an intermediate, N-guanidinosuccinimide, is formed and subsequently undergoes ring opening and cyclization.

Experimental Protocol:

-

Preparation of N-guanidinosuccinimide (2): This intermediate is prepared from succinic anhydride (1) according to previously reported methods.[6]

-

Microwave-Assisted Synthesis: N-guanidinosuccinimide (1 mmol) and an aliphatic amine (e.g., morpholine, 2 mmol) are placed in a microwave reactor vessel with a suitable solvent (e.g., ethanol, 1 mL).[6]

-

Reaction Conditions: The mixture is subjected to microwave irradiation at a high temperature (e.g., 170-180 °C) for a specified time (e.g., 15-50 minutes).[6]

-

Work-up and Purification: After cooling, the resulting product is typically purified by recrystallization from a suitable solvent such as water, methanol, or acetonitrile to yield the final N-aliphatic 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5).[6]

Pathway B: For Aromatic Amines via N-arylsuccinimides

This alternative approach is necessary for less nucleophilic aromatic amines, which fail to react efficiently in Pathway A.[7]

Experimental Protocol:

-

Preparation of N-arylsuccinimide (4): An N-arylsuccinimide is first synthesized from succinic anhydride and an aromatic amine.[6]

-

Microwave-Assisted Synthesis: The N-arylsuccinimide (e.g., N-phenylsuccinimide) is reacted with aminoguanidine hydrochloride in a microwave reactor.[6] The guanidinium ion can act as an acid catalyst, increasing the electrophilicity of the imide carbonyl group for the ring-opening reaction.[6]

-

Reaction and Cyclization: The reaction is heated under microwave irradiation, followed by the addition of a base (e.g., KOH in ethanol) to facilitate the final cyclization into the 1,2,4-triazole ring.[6]

-

Purification: The final N-aryl 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide product is purified by recrystallization.[6]

Caption: Dual synthetic pathways for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Applications in Research and Drug Development

The 3(5)-amino-1,2,4-triazole scaffold is of significant interest in drug discovery due to its wide spectrum of biological activities. Derivatives have shown potential as antibacterial, antifungal, anticancer, and anticonvulsant agents.[6]

Kinase Inhibition

A notable application of this scaffold is in the development of potent kinase inhibitors.[6] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The triazole ring can act as a versatile scaffold for designing molecules that fit into the ATP-binding site of kinases, thereby inhibiting their function and disrupting downstream signaling.

Caption: General mechanism of kinase inhibition by a triazole-based compound.

Other Potential Applications

Beyond kinase inhibition, compounds featuring the 3(5)-amino-1,2,4-triazole moiety have been investigated as:

-

Inhibitors of other enzymes: Including lysine-specific demethylase 1 and acidic mammalian chitinase.[6]

-

Antimicrobial agents: The scaffold is present in several antifungal drugs and is being explored for new antibacterial agents.

-

Heterocyclic building blocks: It serves as a crucial starting material for constructing more complex, fused heterocyclic systems with unique biological properties.[6]

This technical guide highlights the importance of this compound as a foundational structure in medicinal chemistry. The synthetic versatility and diverse biological profile of its derivatives ensure that this scaffold will remain a subject of intensive research and development for novel therapeutics.

References

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. (5-Amino-1H-[1,2,4]triazol-3-yl)-methanol(27277-03-8) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic and Structural Characterization of (5-amino-1H-1,2,4-triazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound (5-amino-1H-1,2,4-triazol-3-yl)methanol. While direct experimental spectra for this specific molecule are not publicly available in the literature, this document compiles representative spectroscopic data based on the analysis of closely related 1,2,4-triazole derivatives. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development who are working with aminotriazole-based scaffolds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound, derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |

| Chemical Shift (δ) ppm | Assignment |

| ~11.5 (br s, 1H) | NH (triazole ring) |

| ~6.5 (br s, 2H) | NH₂ (amino group) |

| ~5.0 (t, J = 5.5 Hz, 1H) | OH (hydroxyl) |

| ~4.4 (d, J = 5.5 Hz, 2H) | CH₂ (methanol) |

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | O-H stretch (hydroxyl), N-H stretch (amino and triazole) | Strong, Broad |

| 3150 - 3000 | C-H stretch (aromatic-like triazole) | Medium |

| 1650 - 1630 | N-H bend (amino) | Strong |

| 1580 - 1550 | C=N stretch (triazole ring) | Strong |

| 1480 - 1450 | C-N stretch (triazole ring) | Medium |

| 1050 - 1000 | C-O stretch (primary alcohol) | Strong |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | m/z | Fragment |

| Electrospray Ionization (ESI) | Positive | 115.06 | [M+H]⁺ |

| 98.06 | [M+H - NH₃]⁺ | ||

| 84.05 | [M+H - CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized and purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-170 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Set the mass range to scan for the expected molecular ion and potential fragments (e.g., m/z 50-300).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) to achieve a stable and strong signal.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

-

Propose fragmentation pathways consistent with the observed fragment ions to confirm the molecular structure.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound such as this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

The logical flow for confirming the successful synthesis and purity of this compound is depicted in the following signaling pathway-style diagram.

Caption: Logic pathway for structural confirmation via spectroscopy.

In-Depth Technical Guide to the ¹H NMR Spectrum of (5-amino-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-amino-1H-1,2,4-triazol-3-yl)methanol. Due to the limited availability of a fully assigned public spectrum for this specific compound, this guide synthesizes data from closely related analogs and foundational NMR principles to offer a robust predictive analysis. This document is intended to support research, drug discovery, and quality control activities where the characterization of this and similar molecules is critical.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituted 1,2,4-triazoles and general chemical shift principles. The exact chemical shifts can be influenced by solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₂- (Methylene) | 4.5 - 4.8 | Singlet (s) | 2H | The chemical shift is influenced by the adjacent hydroxyl group and the triazole ring. In the absence of coupling partners, it is expected to be a singlet. |

| -NH₂ (Amino) | 5.5 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift and peak shape can vary significantly due to hydrogen bonding and exchange with residual water in the solvent. |

| -OH (Hydroxyl) | 4.0 - 5.0 | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, temperature, and concentration. It may exchange with D₂O. |

| -NH- (Triazole Ring) | 11.0 - 13.0 | Broad Singlet (br s) | 1H | This proton is acidic and its signal is often broad. Its chemical shift is characteristic of NH protons in heterocyclic rings.[1] |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of polar compounds and its high boiling point, which minimizes evaporation. Other deuterated solvents like methanol-d₄ or water-d₂ can be used depending on the experimental goals.

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

2. NMR Instrument Parameters:

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

-

Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).

-

-

Temperature: The experiment is typically performed at room temperature (298 K).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication function (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at ~2.50 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the ¹H NMR signals.

Caption: Molecular structure and proton environments of this compound.

Summary

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound. While a publicly available, fully assigned spectrum is not available, the predicted data, detailed experimental protocol, and structural analysis presented here offer a valuable resource for researchers. The provided information is intended to aid in the identification, characterization, and quality assessment of this compound in various scientific and industrial applications. It is recommended to acquire an experimental spectrum and perform further 2D NMR studies (e.g., COSY, HSQC) for unambiguous peak assignments.

References

A Deep Dive into the 13C NMR Analysis of Aminotriazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a pivotal tool for the structural elucidation and analysis of aminotriazole compounds. Aminotriazoles are a significant class of heterocyclic compounds with wideranging applications in medicinal chemistry and materials science. A thorough understanding of their structure, substitution patterns, and tautomeric forms is crucial for drug design and development. 13C NMR spectroscopy offers a powerful, non-destructive method to probe the carbon framework of these molecules, providing invaluable insights into their chemical environment.

Core Principles of 13C NMR in Aminotriazole Analysis

13C NMR spectroscopy detects the resonance of the ¹³C isotope, which, although having a low natural abundance (about 1.1%), provides a wealth of structural information. The chemical shift (δ) of each carbon atom in a molecule is highly sensitive to its electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[1] In aminotriazole derivatives, the chemical shifts of the triazole ring carbons are particularly diagnostic.

The 1,2,4-triazole ring, a common core in many aminotriazole compounds, consists of two carbon atoms and three nitrogen atoms. The positions of these carbons in the 13C NMR spectrum are influenced by the location of the amino group and other substituents, as well as by potential tautomerism.[2] For instance, the carbon atom attached to the amino group (C-NH₂) typically resonates at a different chemical shift compared to the other ring carbon.

Experimental Protocols for 13C NMR Analysis

A standardized protocol is essential for obtaining high-quality and reproducible 13C NMR spectra of aminotriazole compounds. The following methodology is a generalized procedure synthesized from various reported studies.[3][4]

1. Sample Preparation:

-

Sample Purity: Ensure the aminotriazole compound is of high purity to avoid interference from impurities in the spectrum.

-

Concentration: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[3][4] Chloroform-d (CDCl₃) is also frequently used. The chemical shifts of the residual solvent peaks (e.g., δ ~39.5 ppm for DMSO-d₆ and ~77.0 ppm for CDCl₃) can serve as an internal reference.[3][5]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.[1]

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) is typically used to achieve good spectral dispersion.[3][4][6][7]

-

Pulse Program: A standard single-pulse experiment with proton decoupling is generally sufficient for routine 13C NMR spectra.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200-250 ppm is usually adequate to cover the entire range of carbon chemical shifts in aminotriazole derivatives.

-

Acquisition Time: Typically set to 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for routine structural confirmation.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

-

Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon atom.

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved through baseline correction algorithms.

-

Referencing: The chemical shift scale is referenced to the TMS signal (0.0 ppm) or the residual solvent signal.

Data Presentation: 13C NMR Chemical Shifts of Aminotriazole Derivatives

The following tables summarize the 13C NMR chemical shift data for the triazole ring carbons in various aminotriazole compounds, providing a valuable reference for researchers.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of 3-Amino-1,2,4-triazole and its Derivatives in DMSO-d₆

| Compound | C-3 | C-5 | Reference |

| 3-Amino-1,2,4-triazole | 156.5 | 160.3 | [6] |

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 156.9 | 160.7 | [7] |

| 5-((4-fluorostyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amine | 157.1 | 160.9 | [6][7] |

| 5-((4-methylstyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amine | 156.88 | 160.6 | [6][7] |

| 5-((4-methoxystyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amine | 157.0 | 160.8 | [7] |

Note: The chemical shifts for C-3 and C-5 can sometimes be ambiguous without further 2D NMR experiments. The assignments here are based on the referenced literature.

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Substituted 1,2,4-Triazole Derivatives in DMSO-d₆

| Compound | Triazole C (ppm) | Other Notable Carbons (ppm) | Reference |

| 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivative | 150.8, 145.3 | 72.9 (C-OH), 60.1 (CH₂-triazole) | [3] |

| 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl derivative | 150.8, 145.3 | 141.1, 138.0, 126.1, 119.0 (aromatic), 72.9 (C-OH) | [3] |

| Indole-fused triazole derivative | 167.08, 144.93 | 137.22, 127.74, 123.99, 123.28, 121.65, 120.37, 112.47, 105.25 (indole) | [4] |

| Substituted triazolo-pyridazino-indole | 150.20, 146.44 | 144.95, 137.89, 131.57, 128.46, 125.23, 123.80, 121.41, 121.19, 120.97, 120.50, 117.58, 113.11 (fused rings) | [4] |

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the 13C NMR analysis of aminotriazole compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. pubs.aip.org [pubs.aip.org]

Mass spectrometry of (5-amino-1H-1,2,4-triazol-3-yl)methanol

An In-depth Technical Guide to the Mass Spectrometry of (5-amino-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules.[1] Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the mass spectrometry of this compound, including hypothesized fragmentation pathways, experimental protocols, and data presentation.

Compound Profile

A clear understanding of the analyte's properties is fundamental to any mass spectrometric analysis.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 27277-03-8 | [] |

| Molecular Formula | C₃H₆N₄O | [][3] |

| Molecular Weight | 114.11 g/mol | [][3] |

Hypothesized Mass Spectrometric Fragmentation

Electrospray Ionization (ESI-MS)

In positive-ion ESI, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺ at m/z 115.12. Subsequent fragmentation (MS/MS) would likely proceed through the following pathways:

-

Loss of Water (H₂O): The methanol group can easily eliminate a molecule of water, resulting in a fragment at m/z 97.11.

-

Loss of Formaldehyde (CH₂O): Cleavage of the C-C bond between the triazole ring and the methanol group can lead to the loss of formaldehyde, yielding a fragment at m/z 85.08, corresponding to 3-amino-1H-1,2,4-triazole.[5]

-

Ring Cleavage: The 1,2,4-triazole ring itself can undergo cleavage. A common fragmentation pathway for substituted 1,2,4-triazoles involves the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[1]

Hypothesized Fragmentation Pathway Diagram

Caption: Hypothesized ESI-MS/MS fragmentation of this compound.

Summary of Hypothesized Fragment Ions

The following table summarizes the predicted major ions in a positive-ion ESI-MS/MS experiment.

| Ion Description | Proposed Structure / Formula | m/z (monoisotopic) |

| Pseudomolecular Ion [M+H]⁺ | C₃H₇N₄O⁺ | 115.12 |

| Fragment 1 | C₃H₅N₄⁺ (Loss of H₂O) | 97.11 |

| Fragment 2 | C₂H₅N₄⁺ (Loss of CH₂O) | 85.08 |

| Fragment 3 | C₂H₅N₂⁺ (Loss of CH₂O and N₂) | 71.08 |

Experimental Protocols

A robust and reproducible analytical method is essential for accurate quantification. The following section details a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that can be adapted for the analysis of this compound. This protocol is based on established methods for similar polar heterocyclic compounds.[1][6][7]

Sample Preparation (from Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400°C |

| Collision Gas | Argon |

Experimental Workflow Diagram

Caption: General workflow for the LC-MS/MS analysis of biological samples.

Quantitative Analysis

For quantitative studies, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The transitions from the precursor ion to product ions are monitored. Based on the hypothesized fragmentation, the following MRM transitions would be suitable for quantification and confirmation.

Illustrative MRM Transitions and Parameters

The following table provides an example of MRM parameters. These would need to be optimized empirically.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| This compound | 115.12 | 97.11 | 100 | 15 | Quantifier |

| This compound | 115.12 | 85.08 | 100 | 20 | Qualifier |

| Internal Standard (e.g., ¹³C₃,¹⁵N₄-labeled analyte) | 122.12 | 102.11 | 100 | 15 | - |

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using LC-MS/MS with electrospray ionization. While direct experimental data is limited in the current literature, a robust analytical approach can be developed based on the well-understood fragmentation patterns of the 1,2,4-triazole class of compounds.[1][4][6] The protocols and hypothesized fragmentation pathways outlined in this guide provide a solid foundation for researchers to identify, characterize, and quantify this molecule, aiding in drug discovery and development efforts. Empirical optimization of the described methods is a critical next step for any specific application.

References

Tautomerism in 5-Amino-1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-amino-1,2,4-triazole are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The biological function of these molecules is intrinsically linked to their structural characteristics, most notably the phenomenon of prototropic tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in 5-amino-1,2,4-triazole derivatives. It covers the fundamental concepts of annular and amino-imino tautomerism, presents quantitative data on tautomer stability from experimental and computational studies, and offers detailed protocols for the characterization of these tautomeric forms. This document is intended to be a resource for researchers and professionals involved in the design and development of novel therapeutics based on the 1,2,4-triazole framework.

Core Concepts of Tautomerism in 5-Amino-1,2,4-Triazole Systems

Prototropic tautomerism in 5-amino-1,2,4-triazole derivatives involves the migration of a proton, leading to a dynamic equilibrium between multiple structural isomers. This phenomenon can be broadly categorized into annular tautomerism and amino-imino tautomerism.

Annular Tautomerism

Annular tautomerism refers to the migration of a proton between the nitrogen atoms of the triazole ring. For a 5-amino-1,2,4-triazole, three primary annular tautomers are possible: the 1H, 2H, and 4H forms. The position of the endocyclic proton significantly influences the electronic distribution and hydrogen bonding capabilities of the molecule. Theoretical and experimental studies have shown that the 1H and 2H forms are generally more stable than the 4H form.[2]

dot

Caption: Annular tautomerism in 5-amino-1,2,4-triazole.

Amino-Imino Tautomerism

In addition to annular tautomerism, 5-amino-1,2,4-triazole derivatives can exhibit amino-imino tautomerism. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form. The equilibrium between the amino and imino forms is often heavily skewed towards the more stable amino tautomer.

dot

Caption: Amino-imino tautomerism in 5-amino-1,2,4-triazoles.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is a critical factor in determining the overall properties and biological activity of a 5-amino-1,2,4-triazole derivative. This stability is influenced by factors such as the nature of substituents, solvent polarity, and temperature.[3] Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the energy differences between tautomers.

Table 1: Calculated Relative Energies of 3-Amino-5-nitro-1,2,4-triazole (ANTA) Tautomers

| Tautomer | Computational Method | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent (ε=78.4) | Reference |

| 1H-ANTA | MP2/6-311+G(d,p) | 0.00 | 1.95 | [4] |

| 2H-ANTA | MP2/6-311+G(d,p) | 0.75 | 0.00 | [4] |

| 4H-ANTA | MP2/6-311+G(d,p) | 10.32 | Not reported | [4] |

| 1H-ANTA | DFT (B3LYP) | 0.00 | 1.88 | [4] |

| 2H-ANTA | DFT (B3LYP) | 0.63 | 0.00 | [4] |

Note: In the gas phase, the 1H-tautomer is predicted to be the most stable at higher levels of theory (MP2, MP4, and DFT), while in a polar solvent, the 2H-tautomer becomes the most stable.[4]

Table 2: Tautomeric Equilibrium Data for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

| Compound | Predominant Tautomer | Equilibrium Constant (KT) | Gibbs Free Energy (ΔG300) | Reference |

| 5g | 5-amino-1H | Not specified | Not specified | [1] |

| 5h | 5-amino-1H | Not specified | Not specified | [1] |

| 5j-5t | 5-amino-1H | Not specified | Not specified | [1] |

Note: For these compounds, the 5-amino-1H-1,2,4-triazole tautomer was found to be predominant. It was also noted that electron-withdrawing substituents at the C3 position of the triazole ring shifted the equilibrium further towards the 5-amino-1H-tautomer.[1]

Experimental Protocols for Tautomer Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms in 5-amino-1,2,4-triazole derivatives.

Caption: Influence of tautomerism on drug development.

Conclusion

Tautomerism is a key structural feature of 5-amino-1,2,4-triazole derivatives that significantly impacts their chemical and biological properties. A multi-pronged approach, combining computational analysis with experimental techniques such as NMR spectroscopy and X-ray crystallography, is crucial for a comprehensive understanding of the tautomeric landscape of these important heterocyclic compounds. This knowledge is paramount for the successful design and development of novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Hydrogen Bonding Features of (5-amino-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound with significant potential in medicinal chemistry and materials science, owing to its rich hydrogen bonding capabilities. This technical guide provides a comprehensive analysis of the anticipated hydrogen bonding features of this molecule. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this document extrapolates its hydrogen bonding behavior from the crystallographic analysis of closely related aminotriazole derivatives. This guide summarizes expected quantitative data on hydrogen bond geometries, details the experimental protocols required for its structural elucidation, and provides visualizations of potential hydrogen bonding networks and experimental workflows.

Introduction to the Hydrogen Bonding Capabilities of this compound

The molecular architecture of this compound, with its combination of amino, hydroxyl, and triazole ring nitrogen atoms, makes it a versatile participant in hydrogen bonding. The molecule possesses multiple hydrogen bond donor and acceptor sites, suggesting the formation of extensive and robust intermolecular networks in the solid state. These interactions are crucial in determining the compound's crystal packing, solubility, melting point, and its potential interactions with biological macromolecules.

Key Hydrogen Bonding Sites:

-

Donors: The amino group (-NH2), the hydroxyl group (-OH), and the N-H group of the triazole ring are all potent hydrogen bond donors.

-

Acceptors: The nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

Predicted Hydrogen Bonding Geometries

Based on the crystal structures of analogous compounds, such as 5-amino-3-(4H-1,2,4-triazol-4-yl) and various N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a variety of hydrogen bonding motifs can be predicted for this compound. These typically involve the formation of supramolecular chains and rings. The following tables present representative quantitative data from these related structures to exemplify the expected hydrogen bond geometries.

Table 1: Predicted N-H···N Hydrogen Bonds

| Donor (D) - H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H (amino) | N (triazole) | ~0.86 | ~2.1-2.3 | ~2.9-3.1 | ~150-170 |

| N-H (ring) | N (triazole) | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~160-175 |

Table 2: Predicted O-H···N and O-H···O Hydrogen Bonds

| Donor (D) - H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O-H (hydroxyl) | N (triazole) | ~0.82 | ~1.9-2.1 | ~2.7-2.9 | ~160-175 |

| O-H (hydroxyl) | O (hydroxyl) | ~0.82 | ~1.8-2.0 | ~2.6-2.8 | ~165-178 |

Table 3: Predicted N-H···O Hydrogen Bonds

| Donor (D) - H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H (amino) | O (hydroxyl) | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~155-170 |

| N-H (ring) | O (hydroxyl) | ~0.86 | ~1.9-2.1 | ~2.7-2.9 | ~160-175 |

Note: The data presented in these tables are derived from published crystal structures of closely related aminotriazole derivatives and serve as a predictive guide for this compound.

Experimental Protocol for Crystal Structure Determination

The definitive determination of the hydrogen bonding features of this compound requires single-crystal X-ray diffraction analysis. A typical experimental protocol would involve the following steps:

3.1. Synthesis and Crystallization

This compound can be synthesized through established synthetic routes. High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD or CMOS detector. The crystal is maintained at a constant temperature (typically 100 K or 293 K) using a cryostream. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

3.3. Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, particularly those involved in hydrogen bonding, are typically located from the difference Fourier map and refined isotropically.

Visualization of Potential Hydrogen Bonding Networks and Workflows

The following diagrams, generated using the DOT language, illustrate a potential hydrogen bonding network for this compound and the experimental workflow for its characterization.

Caption: A potential hydrogen bonding network for this compound.

Caption: Experimental workflow for determining hydrogen bonding features.

Conclusion

While the definitive crystal structure of this compound remains to be reported, a comprehensive understanding of its hydrogen bonding potential can be achieved through the analysis of closely related compounds. The presence of multiple donor and acceptor sites strongly suggests the formation of a complex and robust three-dimensional hydrogen-bonded network. This network is expected to be a critical determinant of the material's physicochemical properties. The experimental protocols and predictive data presented in this guide provide a solid foundation for future research into the structural and functional aspects of this promising molecule, paving the way for its application in drug design and materials science.

An In-depth Technical Guide to the Structure and Properties of Aminotriazole Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotriazole alcohols represent a significant class of heterocyclic compounds characterized by a core structure containing both a 1,2,4-triazole ring and a hydroxyl group. This unique combination of functional groups imparts a wide range of biological activities, making them promising candidates in drug discovery and development. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of aminotriazole alcohols. Detailed experimental protocols for their synthesis are presented, along with a summary of their antimicrobial properties. Furthermore, this guide elucidates the key mechanism of action for their antifungal activity through the inhibition of the ergosterol biosynthesis pathway, which is visualized using a detailed signaling pathway diagram.

Core Structure and Physicochemical Properties

The fundamental structure of an aminotriazole alcohol consists of a five-membered 1,2,4-triazole ring, substituted with an amino group and a side chain containing a hydroxyl group. The versatility of synthetic routes allows for a wide array of substitutions on the triazole ring and the alcohol-bearing side chain, leading to a diverse library of derivatives with varying physicochemical properties.

General Structure

The generalized structure of a 1,2,4-triazole alcohol is depicted below, where R1, R2, R3, and R4 represent variable substituents that can be modified to modulate the compound's properties.

Figure 1. General chemical structure of aminotriazole alcohols.

Physicochemical Data

The following table summarizes key physicochemical properties of representative aminotriazole alcohols and related precursor molecules. These properties are crucial for understanding the compounds' solubility, stability, and pharmacokinetic profiles.

| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference |

| 3-Amino-1,2,4-triazole (Amitrole) | C₂H₄N₄ | 84.08 | 157-159 | Soluble in water, ethanol, methanol, chloroform[1] | [1] |

| 4-Phenyl-5-(m-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₅H₁₃N₃S | 267.35 | 245 | Not specified | |

| 1-((5-(4-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | C₂₂H₃₁BrN₄OS | 495.48 | 109 | Not specified | |

| Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate | C₁₂H₁₃N₃O₃ | 247.25 | 113.5-116.1 | Not specified | [2] |

| Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3-methoxybenzoate | C₁₃H₁₅N₃O₄ | 277.28 | 118.3-120.4 | Not specified | [2] |

Synthesis of Aminotriazole Alcohols

A prevalent and efficient method for the synthesis of aminotriazole alcohols is the ring-opening of epoxides with an appropriate aminotriazole nucleophile. This reaction, known as aminolysis, is highly regioselective and can be performed under various conditions.

General Experimental Workflow

The synthesis of aminotriazole alcohols via epoxide aminolysis typically follows the workflow outlined below. This process begins with the preparation of the epoxide and aminotriazole precursors, followed by the ring-opening reaction and subsequent purification and characterization of the final product.

Detailed Experimental Protocol: Synthesis of Vicinal Amino Alcohols via Epoxide Aminolysis

This protocol provides a representative method for the synthesis of vicinal amino alcohols from epoxides and amines.[3]

Materials:

-

Epoxide (1.0 eq)

-

Amine (1.2 eq)

-

Acetic Acid (catalytic amount)

-

Solvent (e.g., ethanol or solvent-free)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a stirred solution of the epoxide in the chosen solvent (or neat), add the amine.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dilute the residue with diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the desired β-amino alcohol.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Mechanism of Action

Aminotriazole alcohols exhibit a broad spectrum of biological activities, with their antifungal and antibacterial properties being the most extensively studied.

Antimicrobial Activity

The antimicrobial efficacy of aminotriazole alcohols is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4][5] The table below presents the MIC values for several aminotriazole alcohol derivatives against various bacterial and fungal strains.

| Compound Identifier | Target Organism | MIC (µg/mL) | Reference |

| Analogue 8e | S. aureus | 32 | [6] |

| Analogue 8h | S. aureus | 32 | [6] |

| Analogue 8i | S. aureus | 32 | [6] |

| Analogue 8j | S. aureus | 32 | [6] |

| Compound 3c | P. aeruginosa | 0.05 | [7] |

| Compound 3c | E. coli | 6.23 | [7] |

| Compound 3c | S. aureus | 7.4 | [7] |

| PPE | K. pneumoniae | 31.25 | [8] |

| PPE | S. epidermidis | 15.62 | [8] |

| PPE | S. aureus | 15.62 | [8] |

| PPE | B. cereus | 15.62 | [8] |

| PPE | M. luteus | 7.8 | [8] |

| PPE | B. maydis | 62.5 | [8] |

| PPE | F. moniliforme | 15.62 | [8] |

PPE: Partially Purified Extract

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for the antifungal activity of many azole compounds, including aminotriazole alcohols, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51A1).[9] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[10][11]

By inhibiting lanosterol 14α-demethylase, aminotriazole alcohols block the conversion of lanosterol to ergosterol.[10][11] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[10][12] The accumulation of these toxic sterols disrupts the structure and function of the cell membrane, leading to increased permeability and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).[11]

The signaling pathway below illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by aminotriazole alcohols.

References

- 1. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]